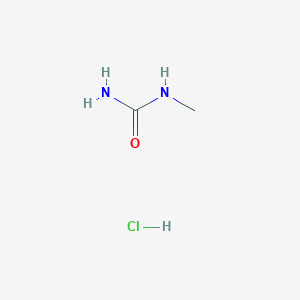

1-Methylurea hydrochloride

Description

Contextualization within Urea (B33335) Chemistry and N-Substituted Urea Derivatives

Urea, a compound of historical importance marking a pivotal moment in the development of organic chemistry, is the parent compound from which a diverse family of derivatives arises. nih.gov Among these, N-substituted ureas, characterized by the replacement of one or more hydrogen atoms on the nitrogen atoms with organic substituents, represent a class of compounds with immense practical and academic interest. 1-Methylurea is the simplest of the N-alkylated ureas, featuring a single methyl group attached to one of the nitrogen atoms.

The hydrochloride salt of 1-methylurea enhances its utility in various chemical applications. The presence of the hydrochloride moiety can influence the compound's solubility and reactivity, often making it a more convenient form for use in specific synthetic protocols, particularly in aqueous or protic solvent systems. The fundamental structure of 1-methylurea, with its capacity for hydrogen bonding and its reactive sites, makes it and its hydrochloride salt versatile intermediates in organic synthesis. nih.gov

Academic Significance and Broad Applications in Advanced Chemical Sciences

The academic and industrial importance of 1-Methylurea hydrochloride stems from its role as a precursor and reagent in the synthesis of a wide array of more complex molecules. chemicalbook.com Its utility is particularly pronounced in the preparation of heterocyclic compounds and in the development of new pharmaceuticals. nih.govnih.gov The urea functional group is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govnih.govfrontiersin.org Consequently, simple building blocks like 1-methylurea and its hydrochloride salt are instrumental in the discovery and development of new therapeutic agents. frontiersin.org

Research has demonstrated the use of 1-methylurea, often generated from or used as its hydrochloride salt, in the synthesis of various biologically active molecules. For instance, it is a key starting material in the production of N-nitroso-N-methylurea (NMU), a compound widely used in experimental cancer research. rsc.org Furthermore, its application extends to the synthesis of various heterocyclic systems, such as hydantoins, which are themselves an important class of compounds with diverse pharmacological activities. nih.govmdpi.comsemanticscholar.org The ability to readily incorporate the methylurea (B154334) moiety into larger molecular frameworks makes this compound a valuable tool for chemists exploring new chemical space and developing novel functional molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 108175-53-7 |

| Molecular Formula | C₂H₇ClN₂O |

| Molecular Weight | 110.54 g/mol |

| Appearance | Crystalline solid |

| SMILES | CNC(=O)N.Cl |

This data is compiled from publicly available chemical supplier information. bldpharm.combldpharm.com

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. A common and practical laboratory method involves the reaction of methylamine (B109427) or its hydrochloride salt with a cyanate (B1221674) source in the presence of hydrochloric acid.

One straightforward, one-pot synthesis involves the nucleophilic addition of an amine to an isocyanate precursor, which can be generated in situ from potassium cyanate in an acidic aqueous medium. orgsyn.org Specifically, the reaction of methylamine with potassium cyanate in the presence of aqueous hydrochloric acid provides 1-Methylurea, which is protonated to form the hydrochloride salt. This method is noted for its simplicity and use of readily available starting materials. orgsyn.org

Another well-established procedure starts directly from methylamine hydrochloride and potassium cyanate. orgsyn.org This method is a classical approach for the preparation of monosubstituted ureas. The reaction is typically carried out in an aqueous solution.

Research Findings and Applications

This compound serves as a versatile reagent in a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds and other molecules of medicinal interest.

Synthesis of N-Nitroso-N-methylurea (NMU)

A significant application of 1-methylurea, often used in the form of its hydrochloride salt in the initial steps, is in the preparation of N-nitroso-N-methylurea (NMU). rsc.org The synthesis involves the nitrosation of 1-methylurea using a nitrosating agent, such as sodium nitrite, under acidic conditions, typically employing hydrochloric acid. rsc.org NMU is a potent carcinogen and alkylating agent used extensively in preclinical cancer research to induce tumors in animal models, thereby facilitating the study of carcinogenesis and the evaluation of potential anticancer therapies.

Precursor in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. A notable example is its use in the synthesis of hydantoins (imidazolidine-2,4-diones). The condensation of 1-methylurea with α-dicarbonyl compounds or their precursors can lead to the formation of N-methylated hydantoin (B18101) rings. nih.govmdpi.comsemanticscholar.org Hydantoin derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticonvulsant and antiarrhythmic properties.

Furthermore, 1-methylurea can be employed in the synthesis of other heterocyclic systems. For instance, its reaction with appropriately substituted precursors under acidic conditions, where the hydrochloride salt is the reactive species, can be used to construct more complex molecular architectures. clockss.org The reactivity of the urea functional group allows for its participation in cyclization reactions to form five- and six-membered rings, which are common motifs in many biologically active compounds. clockss.org

Properties

Molecular Formula |

C2H7ClN2O |

|---|---|

Molecular Weight |

110.54 g/mol |

IUPAC Name |

methylurea;hydrochloride |

InChI |

InChI=1S/C2H6N2O.ClH/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |

InChI Key |

LHHACTKLABTCQF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 1-Methylurea and its Hydrochloride Salt

The preparation of 1-methylurea and its subsequent conversion to the hydrochloride salt can be achieved through several well-documented synthetic pathways. These routes often involve the manipulation of urea (B33335) or its precursors with methylating agents or the construction of the urea backbone from amine and isocyanate precursors.

While 1-methylurea is the target compound, understanding its reactivity in acylation reactions is crucial for the synthesis of its derivatives. Acylation of urea derivatives can be a pathway to more complex structures. For instance, the acylation of cyclic ureas has been demonstrated in the synthesis of novel derivatives. In a study focused on N-acyl cyclic urea derivatives, various acyl chlorides were reacted with a cyclic urea in the presence of a base like triethylamine in a solvent such as THF to yield the corresponding N-acylated products in high yields. researchgate.net This general principle of nucleophilic attack by the urea nitrogen onto an acyl halide is applicable to 1-methylurea for the synthesis of N-acyl-N'-methylurea derivatives. The reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields. researchgate.net

A variety of synthetic methodologies have been developed for the preparation of urea derivatives, which can be adapted for compounds involving a 1-methylurea substructure. nih.gov For example, N-acyl ureas can be synthesized by coupling amines or amides with a readily scalable N-(phenoxycarbonyl)benzamide intermediate under reflux, which proceeds via simple nucleophilic displacement. nih.gov This method has been shown to be effective for a range of nucleophilic amines under mild reaction conditions. nih.gov

A cornerstone of urea synthesis is the nucleophilic addition of an amine to an isocyanate. This highly efficient reaction is a common method for producing unsymmetrical ureas like 1-methylurea. The synthesis typically proceeds through an isocyanate intermediate, which upon reaction with a primary or secondary amine, forms the urea derivative. nih.gov Specifically, methyl isocyanate can be reacted with ammonia (B1221849), or methylamine (B109427) can be reacted with isocyanic acid (or a salt thereof, like potassium cyanate) to form 1-methylurea.

The classical approach to urea synthesis often involves hazardous reagents like phosgene (B1210022) to generate the isocyanate in situ. nih.gov However, due to the toxicity of phosgene, several safer substitutes have been developed, including N,N'-carbonyldiimidazole (CDI), which is a crystalline solid that does not produce chlorinated byproducts. nih.gov Another approach involves a one-pot, two-step process for the synthesis of N,N'-disubstituted urea derivatives from alkyl halides and primary or secondary amines, proceeding through an isocyanate intermediate generated via a Staudinger–aza-Wittig reaction. beilstein-journals.org

A common laboratory-scale synthesis of 1-methylurea involves the reaction of methylamine hydrochloride with urea. orgsyn.org In this procedure, an aqueous solution of methylamine is first neutralized with hydrochloric acid, followed by the addition of urea. The solution is then refluxed, leading to the formation of 1-methylurea. orgsyn.org

Table 1: Comparison of Synthetic Routes to 1-Methylurea

| Synthetic Route | Precursors | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Methylamine and Urea | Methylamine hydrochloride, Urea | Reflux in aqueous solution | Readily available starting materials, straightforward procedure. orgsyn.org | May require purification to remove unreacted urea and byproducts. |

| Isocyanate and Amine | Methyl isocyanate, Ammonia | Nucleophilic addition | High efficiency and atom economy. | Isocyanates can be hazardous. |

Catalytic Hydrogenation of Urea-Formaldehyde Mixtures for N-Methylated Ureas

The catalytic hydrogenation of mixtures containing urea and formaldehyde presents a potential route to N-methylated ureas. The initial reaction between urea and formaldehyde, typically under acidic or basic catalysis, forms hydroxymethylureas. researchgate.net Subsequent hydrogenation of these intermediates can lead to the formation of a methyl group.

While the direct catalytic hydrogenation of urea-formaldehyde mixtures to 1-methylurea is not extensively detailed, the hydrogenation of urea derivatives is an area of active research. nih.govresearchgate.net For instance, ruthenium-based catalysts have been shown to be effective for the hydrogenation of various urea derivatives to amines and methanol. researchgate.net This suggests that with a suitable catalyst and reaction conditions, the hydroxymethyl group of a urea-formaldehyde adduct could be reduced to a methyl group. The process of catalytically hydrogenating formaldehyde itself is well-established, often carried out at a pH above six to avoid excessive catalyst consumption. google.com

Targeted Synthesis of Functionalized 1-Methylurea Derivatives and Analogues

The synthesis of functionalized 1-methylurea derivatives is of significant interest for various applications, including in medicinal chemistry. nih.gov These syntheses often build upon the core 1-methylurea structure, introducing various functional groups to modulate its properties.

One common strategy is the reaction of 1-methylurea with various electrophiles to functionalize the nitrogen atoms. For example, as discussed in the context of acylation, reacting 1-methylurea with acyl chlorides or anhydrides can produce N-acyl-N'-methylureas. researchgate.net Similarly, reaction with alkyl halides can introduce further alkyl substituents.

The synthesis of unsymmetrical ureas, including functionalized 1-methylurea derivatives, can be achieved through a one-pot, two-step reaction. acs.org For example, a primary amine can be reacted with a C1 source like methanol in the presence of a ruthenium catalyst to form a formamide intermediate, which can then be reacted with a second amine to yield the unsymmetrical urea. acs.org

Table 2: Examples of Functionalized Urea Derivative Synthesis

| Derivative Type | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| N-Alkyl Substituted Ureas | Reaction of an isocyanate with an amine | Phenyl isocyanate, various amines | nih.gov |

| N-Acyl Cyclic Ureas | Acylation of a cyclic urea | Acyl chlorides, cyclic urea, triethylamine | researchgate.net |

| Unsymmetrical Arylureas | Use of isocyanate surrogates | 3-Substituted dioxazolones, amines | mdpi.com |

Green Chemistry Principles and Methodological Innovations in Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. This is also true for the synthesis of urea and its derivatives. tpu.ruresearchgate.net

Key areas of innovation include the use of safer reagents and solvents, the development of solvent-free reaction conditions, and the use of catalytic methods to improve efficiency and reduce waste. For instance, the use of phosgene substitutes like CDI is a step towards greener urea synthesis. nih.gov

Solvent-free synthesis of urea derivatives has been explored as a way to reduce the environmental impact of these processes. tpu.ru For example, the alkylation of urea with benzhydrols has been successfully carried out without a solvent in the presence of sulfuric acid. tpu.ru

Another green approach is the use of urea itself as a reagent for ureido functionalization, which avoids the need for more toxic reagents like isocyanates. mdpi.com This reaction can be carried out in aqueous media at relatively low temperatures. mdpi.com The development of continuous-flow processes for the synthesis of urea precursors also contributes to safer and more scalable production. rsc.org

The synthesis of urea from "green" ammonia, produced via water electrolysis powered by renewable energy, and CO2 from carbon-neutral sources is a major goal for sustainable agriculture and the chemical industry. researchgate.net

Reactivity Profiles and Mechanistic Investigations

Fundamental Reaction Pathways of 1-Methylurea and its Derivatives

Nucleophilic Substitution Reactions

The urea (B33335) moiety contains nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. Consequently, 1-methylurea can participate in nucleophilic substitution reactions. The terminal nitrogen atom is generally considered more nucleophilic than the internal nitrogen of the urea core. This differential reactivity allows for selective substitution at the N1 position.

While specific studies detailing extensive nucleophilic substitution reactions of 1-methylurea hydrochloride are not abundant, the general principles of urea chemistry suggest its capability to react with various electrophiles. For instance, the anion of urea has been shown to act as a nucleophile in substitution reactions with heterocyclic compounds. It is plausible that under appropriate basic conditions to deprotonate the 1-methylurea, it would exhibit similar reactivity, attacking electrophilic centers to form new carbon-nitrogen bonds.

Acylation Reactions as a Synthetic Strategy

Acylation is a key synthetic transformation for 1-methylurea, leading to the formation of N-acyl-N'-methylureas. This reaction involves the introduction of an acyl group (R-CO-) onto one of the nitrogen atoms, typically through reaction with an acylating agent such as an acid anhydride (B1165640) or acyl chloride.

A prominent example is the acetylation of 1-methylurea to produce 1-acetyl-3-methylurea. This reaction is commonly achieved using acetic anhydride. The mechanism proceeds via a nucleophilic attack of the more nucleophilic terminal nitrogen atom of 1-methylurea on a carbonyl carbon of acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and elimination of an acetate (B1210297) ion to yield the final acylated product. This process highlights the utility of acylation as a straightforward method for the derivatization of 1-methylurea, enabling the synthesis of a variety of substituted ureas with potential applications in medicinal and organic chemistry.

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of ureas is a critical aspect of their chemical profile. Generally, the urea functional group is susceptible to hydrolysis under both acidic and basic conditions, although it is relatively stable under neutral conditions. The decomposition of an isolated urea molecule is predicted to favorably lead to isocyanic acid (HNCO) and ammonia (B1221849) (NH3).

Reactions with Carbonyl and Dicarbonyl Compounds

1-Methylurea readily engages in reactions with carbonyl and dicarbonyl compounds, leading to the formation of a diverse array of heterocyclic structures. These reactions typically proceed through initial nucleophilic addition of the urea nitrogen to the carbonyl carbon, followed by condensation and cyclization steps.

Condensation Reactions with Aldehyde Systems (e.g., o-Phthalaldehyde, 2-Hydroxy-1-Naphthaldehyde)

The reaction of 1-methylurea with aldehydes is a versatile method for synthesizing various nitrogen-containing heterocycles. In the presence of acid, 1-methylurea condenses with o-phthalaldehyde. A study on this reaction reported the development of a blue color, with an absorption maximum at 595 nm, indicating the formation of a chromogenic product. researchgate.net This is characteristic of the formation of a Schiff base-type intermediate which can then undergo further reactions.

Similarly, while the direct reaction of 1-methylurea with 2-hydroxy-1-naphthaldehyde (B42665) is not explicitly detailed, the reaction of urea with this aldehyde under acidic conditions yields 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea. mdpi.com This product results from a dehydration condensation reaction. It is highly probable that 1-methylurea would react in an analogous manner to produce the corresponding N-methylated derivative. These reactions showcase the ability of 1-methylurea to act as a binucleophile in condensations with dialdehydes and hydroxyaldehydes.

Cycloaddition and Condensation Reactions with Acyloins and α-Diketones (e.g., Butane-2,3-dione)

1-Methylurea undergoes characteristic reactions with acyloins (α-hydroxy ketones) and α-diketones, leading to the formation of five-membered heterocyclic rings. In acidic solution, 1-methylurea reacts with both aromatic and aliphatic acyloins to form 4-imidazolin-2-ones. rsc.org This reaction provides a direct route to this important class of heterocyclic compounds.

The reaction with α-diketones, such as butane-2,3-dione (diacetyl), is also well-documented. Under acidic conditions, the reaction between 1-methylurea and butane-2,3-dione yields bicyclic compounds. rsc.org This transformation involves the initial condensation of the urea with both carbonyl groups of the diketone, followed by an intramolecular cyclization. These reactions demonstrate the utility of 1-methylurea as a building block in the synthesis of complex heterocyclic systems from readily available dicarbonyl compounds.

| Reactant | Product Type |

| Acylating Agents (e.g., Acetic Anhydride) | N-Acyl-N'-methylureas |

| o-Phthalaldehyde | Chromogenic adducts |

| 2-Hydroxy-1-Naphthaldehyde (inferred) | N-methylated naphthalenylmethylurea derivatives |

| Acyloins | 4-Imidazolin-2-ones |

| Butane-2,3-dione | Bicyclic compounds |

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by hydrogen bonding. The urea moiety contains both strong hydrogen bond donors (the N-H protons) and a strong hydrogen bond acceptor (the carbonyl oxygen). researchgate.net These features allow 1-methylurea molecules to form extensive intermolecular hydrogen-bonded networks, such as chains or ribbons, in both solid and solution phases. researchgate.net

These hydrogen bonding interactions can play a crucial role in reaction pathways in several ways:

Substrate Activation: By forming hydrogen bonds with a reactant, such as the carbonyl oxygen of an aldehyde, 1-methylurea can increase the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack.

Template Effects: Self-assembled networks of 1-methylurea can act as a template, pre-organizing other reactants into a favorable orientation for reaction, thus lowering the entropic barrier of the transformation.

Transition State Stabilization: Hydrogen bonding can stabilize the transition state of a reaction, lowering the activation energy and increasing the reaction rate.

The specific nature of the hydrogen bonding network can be influenced by the solvent, temperature, and the presence of other molecules, thereby providing a means to control and direct the outcome of a reaction.

The presence of a methyl group in 1-methylurea introduces specific conformational preferences that can dictate the stereochemical outcome of its reactions. Unlike urea, which is symmetric, 1-methylurea has distinct N-H protons, and rotation around the C-N bonds can be restricted due to the partial double bond character. This can lead to different conformers (e.g., cis or trans arrangements of the methyl group relative to the carbonyl).

The conformational preference is a key factor in stereoselective reactions where 1-methylurea adds to a prochiral center. The preferred conformation of the molecule will influence the trajectory of its approach to the substrate.

Racemic vs. Diastereomeric Products: If a reaction proceeds through a planar intermediate, such as the N-acyliminium ion in the Biginelli reaction, subsequent attack by a nucleophile can occur from either face, typically leading to a racemic mixture of enantiomers if a new stereocenter is formed. lumenlearning.com

Diastereoselectivity: If the substrate already contains a chiral center, the different transition states leading to the formation of diastereomeric products will have different energies. The conformational bias of 1-methylurea can amplify this energy difference, leading to a higher diastereomeric excess.

The interplay between steric hindrance from the methyl group and the directionality of hydrogen bonds ultimately governs the three-dimensional arrangement of the transition state assembly, thereby influencing the final stereochemistry of the product.

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can have a profound impact on both the rate and the mechanism of reactions involving this compound. rsc.org Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org

Key solvent properties and their effects are summarized below:

| Solvent Property | Effect on Reaction | Mechanism |

| Polarity | Polar solvents generally accelerate reactions that involve charged intermediates or transition states by stabilizing them. For example, the formation of the N-acyliminium ion in the Biginelli reaction is favored in polar solvents. researchgate.net | The reaction rate often increases with increasing solvent dielectric constant. |

| Protic vs. Aprotic | Protic solvents (e.g., ethanol, water) can act as hydrogen bond donors and acceptors. They can solvate both the cationic and anionic components of this compound and can participate in proton transfer steps. However, they may also strongly solvate nucleophiles, potentially reducing their reactivity. wikipedia.org | Aprotic solvents (e.g., acetonitrile (B52724), THF) do not have acidic protons. Polar aprotic solvents are particularly effective at solvating cations and can significantly accelerate reactions involving ionic intermediates without deactivating anionic nucleophiles. ajgreenchem.com |

| Coordinating Ability | Solvents can sometimes compete with reactants for coordination to a catalyst or can directly participate in the reaction mechanism. rsc.org | The use of coordinating solvents can sometimes lead to alternative reaction pathways or inhibition of the desired reaction. |

Studies on the Biginelli reaction have shown that solvent choice is critical for achieving high yields. While classic conditions often use ethanol, modern protocols have employed a range of solvents, including acetonitrile and even solvent-free conditions, to optimize the reaction kinetics. sctunisie.orgacs.org The solubility of this compound and the differential solvation of the transition state compared to the ground state are the determining factors for the observed kinetic and mechanistic changes in different media.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods allow for the detailed investigation of molecular structure, stability, and reactivity, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Energetics, Transition States, and Activation Barriers

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetic properties of molecules, mapping reaction pathways, and determining the energy barriers associated with chemical transformations.

For 1-Methylurea hydrochloride, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Reaction Energetics: Compute the change in energy for potential reactions, such as decomposition or interaction with other molecules, to determine if a reaction is thermodynamically favorable.

Identify Transition States: Locate the highest energy point along a reaction coordinate, known as the transition state. The structure of the transition state provides crucial information about the mechanism of a reaction.

Determine Activation Barriers: Calculate the energy difference between the reactants and the transition state, which is the activation energy. This value is essential for predicting the rate of a chemical reaction.

In studies of related urea (B33335) derivatives, DFT has been successfully used to calculate adsorption energies on various surfaces and to map out the free energy diagrams for reactions like the urea oxidation reaction researchgate.net. These calculations help in understanding the catalytic processes and the role of different active sites researchgate.net. For instance, the adsorption energy of a urea molecule can be calculated at different sites of a catalyst to identify the most favorable interaction point researchgate.net.

Note: These are hypothetical values to illustrate the output of DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, offering insights into molecular stability.

For this compound, NBO analysis would reveal:

Charge Distribution: The natural atomic charges on each atom, indicating the electrophilic and nucleophilic sites.

Donor-Acceptor Interactions: Identification of stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often described as hyperconjugation, are key to understanding the molecule's stability. The stabilization energy (E(2)) associated with these interactions can be quantified.

Intermolecular Charge Transfer: In a system with other molecules (like a solvent or another component in a crystal), NBO can quantify the amount of electron density transferred between molecules, which is crucial for understanding intermolecular forces like hydrogen bonding.

A computational study on a co-crystal of 1-methylurea, 1-methylurea butanedioic acid (MUBA), utilized NBO analysis to identify stabilizing interactions. The analysis revealed that the interaction between a lone pair on a nitrogen atom and an antibonding π* orbital of the carbonyl group (LP(1)N4 → π*(C2-O3)) was the most significant stabilizing factor researchgate.net. Such analyses confirm the presence of hyperconjugative interactions that are pivotal for the stability of the compound researchgate.net.

Table 2: Example NBO Analysis of a Donor-Acceptor Interaction in a 1-Methylurea System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N4 | π* (C2-O3) | 58.45 |

| LP (1) O6 | σ* (C5-H23) | 1.23 |

| σ (N4-H16) | σ* (O12-C11) | 0.85 |

Data derived from a study on 1-methylurea butanedioic acid researchgate.net. NBOs are labeled based on the atom numbering in the original study.

Topological Analysis Using Atoms in Molecules (AIM) and Independent Gradient Model (IGM) for Noncovalent Interactions

Topological analysis methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Independent Gradient Model (IGM) are used to visualize and characterize noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, which are critical for understanding crystal packing and intermolecular associations.

Atoms in Molecules (AIM): AIM analysis examines the topology of the electron density to locate bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. A positive Laplacian, for instance, is indicative of "closed-shell" interactions, which include hydrogen bonds and van der Waals forces.

Independent Gradient Model (IGM): IGM is a more recent method that provides a visual representation of noncovalent interactions. It generates 3D isosurfaces that highlight the regions of space where these interactions occur. The surfaces can be color-coded to distinguish between different types of interactions (e.g., strong hydrogen bonds, weaker van der Waals forces).

In the study of 1-methylurea butanedioic acid, AIM and IGM analyses were used to confirm the presence of two key intermolecular hydrogen bonds (N4–H16⋯O12 and O6–H25⋯O3) that stabilize the crystal structure researchgate.net. Similarly, for urea-water complexes, AIM analysis has been used to investigate the electrostatic interactions within the molecules researchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent-Solute Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of dynamic processes, such as conformational changes and interactions with a solvent.

For this compound, MD simulations would be valuable for:

Exploring Conformational Landscapes: Small molecules can adopt different shapes or conformations. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformations in a given environment.

Analyzing Solvent-Solute Interactions: When dissolved in a solvent like water, the interactions between the solute (this compound) and solvent molecules are crucial. MD simulations can reveal the structure of the hydration shell, the number of hydrogen bonds formed, and the dynamics of the solvent molecules around the solute. This is particularly important for understanding solubility and reactivity in solution. Ab initio molecular dynamics (AIMD) simulations on related urea compounds have been used to comprehensively explore hydration and its influence on conformational stability mdpi.com.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, theoretical calculations could predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum helps in assigning the observed vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of NMR-active nuclei (like ¹H, ¹³C, ¹⁴N) can be calculated. This is highly useful for structural elucidation and for confirming that the computed lowest-energy conformation is consistent with the experimentally observed structure in solution.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

In studies of similar molecules, calculated spectral parameters have been shown to be in excellent agreement with experimental data, confirming the accuracy of the computational approach biointerfaceresearch.com.

Computational Design and Optimization Strategies

Computational modeling is not only for analysis but also for design. By understanding the structure-property relationships of this compound, computational methods can be used to design new molecules with optimized properties.

Strategies could include:

Lead Optimization in Drug Discovery: If this compound were a fragment of a larger, biologically active molecule, computational methods could be used to suggest modifications to its structure to improve binding affinity to a biological target, enhance solubility, or reduce toxicity.

Materials Science Applications: The properties of molecular crystals are dependent on the interactions between the constituent molecules. Computational modeling could be used to predict how changes to the 1-methylurea structure would affect the crystal packing and, consequently, the material's bulk properties. This could be used to design new materials with desired characteristics.

Reaction Optimization: By calculating the activation barriers for different reaction pathways, computational chemistry can help in designing more efficient synthetic routes or in selecting catalysts that lower the energy barriers for desired transformations.

Rational Design of Molecularly Imprinted Polymers

The rational design of molecularly imprinted polymers is a field that heavily relies on computational modeling to predict and optimize the interactions between a template molecule and functional monomers, leading to the formation of selective binding sites. This process often involves quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations to screen for suitable monomers, solvents, and cross-linkers.

While numerous studies detail the computational design of MIPs for various target molecules, including other urea-based compounds, there is a conspicuous absence of literature specifically detailing the use of this compound as a template, functional monomer, or subject of theoretical investigation in this context. General principles of MIP design involve assessing non-covalent interactions such as hydrogen bonding and electrostatic interactions, for which computational methods are well-suited. However, without specific research on this compound, any discussion would be purely speculative and fall outside the required scope of this article.

Ligand-Protein Docking and Interaction Analysis

Similarly, ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. This method is crucial in drug discovery and for understanding biological processes at a molecular level. The analysis of these interactions typically involves evaluating hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein's binding site.

Future Research Directions and Emerging Trends

Synergistic Integration of Operando Computational and Experimental Methodologies

A significant emerging trend in chemical research is the integration of operando computational and experimental methodologies. This approach involves studying a chemical process as it happens, providing real-time insights into reaction mechanisms and material properties. For 1-Methylurea hydrochloride, this could involve the use of advanced spectroscopic techniques alongside computational modeling to study its behavior in various chemical environments.

Recent studies on urea (B33335) derivatives have demonstrated the power of combining experimental techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy with computational approaches such as Density Functional Theory (DFT) to understand their conformational preferences and dynamic behavior. This integrated approach allows for a more complete picture of the molecule's structure and reactivity. The application of these synergistic methodologies to this compound will be crucial in elucidating its reaction pathways and predicting its behavior in complex systems.

Key Areas for Future Investigation:

Real-time reaction monitoring: Utilizing operando spectroscopy to observe the synthesis and reactions of this compound, providing a deeper understanding of its formation and reactivity.

Computational modeling of reaction dynamics: Employing advanced computational models to simulate the behavior of this compound under various conditions, complementing experimental findings.

Structure-property relationship studies: Combining experimental data with computational analysis to establish clear relationships between the molecular structure of this compound and its physical and chemical properties.

Exploration of Novel Reactivity and Functionalization Pathways for Advanced Materials and Chemical Transformations

The exploration of new chemical reactions and methods for modifying the structure of this compound is a key area for future research. This includes investigating its potential as a building block for the synthesis of more complex molecules and advanced materials. The presence of the urea functional group and the hydrochloride salt offers unique opportunities for a variety of chemical transformations.

The synthesis of urea derivatives is a well-established field, with methods ranging from the use of phosgene (B1210022) and its equivalents to more modern, safer alternatives. nih.gov These established methods can be adapted and expanded to create novel derivatives of this compound with tailored properties. For instance, the development of new catalysts and reaction conditions could lead to more efficient and selective functionalization of the molecule.

Potential Research Directions:

Development of novel synthetic routes: Exploring new and more efficient methods for the synthesis of this compound and its derivatives.

Functionalization for material science: Investigating the incorporation of this compound into polymers and other materials to enhance their properties.

Catalytic applications: Exploring the potential of this compound and its derivatives to act as catalysts or ligands in a variety of chemical reactions.

Expansion into Interdisciplinary Research Areas and Untapped Applications

The unique properties of this compound suggest that it may have applications in a wide range of scientific disciplines beyond traditional chemistry. Its potential as a building block for bioactive molecules and its interactions with biological systems are areas of growing interest.

Urea derivatives are known to be present in numerous bioactive compounds and clinically approved therapies. nih.gov The structural features of this compound could be leveraged in the design of new pharmaceutical agents. Furthermore, its solubility and ability to form hydrogen bonds make it an interesting candidate for studies in supramolecular chemistry and materials science.

Emerging Interdisciplinary Applications:

Medicinal Chemistry: Investigating the potential of this compound derivatives as novel therapeutic agents.

Supramolecular Chemistry: Exploring the use of this compound in the construction of self-assembling molecular structures and functional materials.

Environmental Science: Studying the environmental fate and potential applications of this compound, for example, in the context of nitrogen-containing compounds in the environment.

Q & A

Q. What are the recommended methods for synthesizing 1-methylurea hydrochloride with high yield and reproducibility?

Synthesis of this compound typically involves reacting methylamine with urea under acidic conditions. For reproducible results, ensure stoichiometric control and use anhydrous solvents to minimize side reactions. Post-synthesis purification via recrystallization in ethanol or methanol is critical to remove unreacted precursors. Characterization should include melting point determination and spectroscopic validation (e.g., NMR, FTIR) to confirm structural integrity .

Q. How can thin-layer chromatography (TLC) be optimized to assess the purity of this compound?

TLC protocols for related urea derivatives (e.g., metformin hydrochloride) recommend cellulose plates and a mobile phase of 4-methyl-2-pentanone, 2-methoxyethanol, water, and acetic acid (30:20:5:3). Spotting sample and reference solutions (e.g., cyanoguanidine) allows detection of impurities. Visualization with sodium pentacyanonitrosylferrate(III) spray reveals spots for comparative intensity analysis. Limit tests should ensure impurities do not exceed 0.1% .

Q. What analytical techniques are essential for characterizing this compound in academic research?

Key techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) for quantifying purity.

- Titrimetry : Acid-base titration to confirm hydrochloride content.

- Spectroscopy : H/C NMR for structural elucidation and FTIR for functional group validation. Batch consistency requires adherence to pharmacopeial standards, such as those outlined for methadone hydrochloride .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in impurity profiles across synthesis batches?

Contradictions may arise from variable reaction conditions (e.g., temperature, pH). Implement a factorial design of experiments (DoE) to isolate critical factors. For example, test the impact of methylamine concentration and reaction time on byproduct formation. Cross-validate results using orthogonal methods (e.g., LC-MS vs. TLC) and reference certified standards .

Q. What strategies mitigate stability challenges in this compound during long-term storage?

Hydrochloride salts are hygroscopic; store in desiccated environments (<30% humidity) at 2–8°C. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition. For aqueous formulations, consider lyophilization to prevent hydrolysis .

Q. How can researchers optimize dissolution testing for this compound in novel drug delivery systems?

Adapt USP dissolution apparatus (e.g., paddle method at 50 rpm) using biorelevant media (e.g., pH 4.0 acetate buffer). For sustained-release formulations, conduct multi-point sampling (1, 3, 7 hours) to model in vivo release kinetics. Validate methods against reference standards, as demonstrated for methylphenidate hydrochloride extended-release tablets .

Q. What computational and experimental approaches address discrepancies in solubility predictions for this compound?

Combine Hansen solubility parameters (HSPs) with experimental shake-flask methods. Test solvents like DMSO, ethanol, and water, and correlate with COSMO-RS simulations. For formulation studies, employ viscosity-reducing excipients (e.g., benzenesulfonic acid) validated for pyridoxine hydrochloride to enhance solubility .

Methodological Considerations

- Data Reproducibility : Document synthesis and analysis protocols in line with Beilstein Journal guidelines, including raw data deposition in repositories .

- Ethical Compliance : Follow OSHA and EPA safety standards for handling hydrochloride salts, including waste disposal and PPE requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.